molecular formula C6H4F3N B1399071 3-(Difluoromethyl)-5-fluoro-pyridine CAS No. 1374659-37-6

3-(Difluoromethyl)-5-fluoro-pyridine

Cat. No.: B1399071
CAS No.: 1374659-37-6
M. Wt: 147.1 g/mol
InChI Key: KRFIQWCTWWRYLT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-fluoro-pyridine is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Fluorinated pyridines are crucial in the development of pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity . Researchers utilize this specific scaffold to synthesize novel compounds for biological evaluation. Recent studies highlight that structurally similar fluorinated pyridine derivatives have demonstrated significant biological activities. For instance, novel thiourea derivatives incorporating a fluorinated pyridine moiety have shown promising antimicrobial activity against Gram-positive bacteria and anticancer activity against HepG2 cell lines . The presence of both difluoromethyl and fluoro substituents on the pyridine ring makes this compound a versatile intermediate for further functionalization, such as in the synthesis of complex molecules carrying sulfonamide moieties for targeted biological testing . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(difluoromethyl)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFIQWCTWWRYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296655
Record name Pyridine, 3-(difluoromethyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-37-6
Record name Pyridine, 3-(difluoromethyl)-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-(difluoromethyl)-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct difluoromethylation of pyridines using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), under elevated temperatures .

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)-5-fluoro-pyridine may involve continuous flow processes to enhance efficiency and yield. For example, the use of fluoroform (CHF3) in continuous flow difluoromethylation reactions has been reported to be effective for large-scale synthesis . This method allows for better control over reaction parameters and reduces the risk of side reactions.

Scientific Research Applications

Medicinal Chemistry

3-(Difluoromethyl)-5-fluoro-pyridine is extensively utilized in the development of pharmaceuticals. The introduction of fluorine and difluoromethyl groups is a strategic approach to enhance the potency , selectivity , and metabolic stability of drug candidates. Fluorinated compounds often exhibit improved binding affinity to biological targets, which is crucial in drug design and optimization.

Case Study: Drug Development

Research has demonstrated that compounds with difluoromethyl groups can significantly improve the pharmacokinetic profiles of therapeutic agents. For instance, studies involving fluorinated pyridines have shown their potential in targeting diseases such as cancer and neurodegenerative disorders .

Agrochemicals

The compound is also employed in the synthesis of agrochemicals, particularly fungicides and herbicides. The incorporation of the difluoromethyl group enhances the efficacy and environmental stability of these agents .

Case Study: Herbicides

The synthesis of pyridyloxyphenoxy alkanoic acids using this compound has been reported to yield herbicides with superior activity compared to their non-fluorinated counterparts. These compounds are currently undergoing commercialization phases due to their effectiveness against various agricultural pests .

Material Sciences

In material sciences, this compound is used to create advanced materials with unique electronic and optical properties. The fluorine atoms contribute to the overall electronic characteristics, making these materials suitable for applications in electronics and photonics.

Biological Research

The compound serves as a critical building block for synthesizing bioactive molecules and fluorescent probes. Its reactivity with biological targets allows researchers to explore interaction mechanisms that can lead to the development of new therapeutic strategies.

Comparative Data Table

Application AreaKey BenefitsExample Compounds/Uses
Medicinal ChemistryEnhanced potency and metabolic stabilityDrug candidates for cancer treatment
AgrochemicalsImproved efficacy and environmental stabilityHerbicides based on pyridyloxyphenoxy acids
Material SciencesUnique electronic and optical propertiesAdvanced electronic materials
Biological ResearchBuilding blocks for bioactive moleculesFluorescent probes for imaging applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Table 1: Key Structural Differences Among Pyridine Derivatives
Compound Name Substituent Positions Key Functional Groups References
3-(Difluoromethyl)-5-fluoro-pyridine 3: -CF$_2$H; 5: -F Difluoromethyl, Fluorine
2-Chloro-5-trifluoromethylpyridine 2: -Cl; 5: -CF$_3$ Chlorine, Trifluoromethyl
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine 2: -F; 3: -Cl; 5: -CF$_3$ Fluorine, Chlorine, Trifluoromethyl
3-Hydroxy-6-(trifluoromethyl)pyridine 3: -OH; 6: -CF$_3$ Hydroxyl, Trifluoromethyl
  • Electronic Effects: The difluoromethyl group (-CF$2$H) in this compound is less electron-withdrawing than a trifluoromethyl group (-CF$3$) but stronger than a methyl group. This moderates the pyridine ring's electron density, influencing reactivity in nucleophilic substitutions . Fluorine at the 5-position provides additional electron-withdrawing effects, enhancing stability against oxidative metabolism compared to non-fluorinated analogs .
  • Steric Effects :

    • The -CF$2$H group introduces moderate steric bulk, which may improve target binding specificity compared to bulkier -CF$3$ groups (e.g., in 2-Chloro-5-trifluoromethylpyridine) .

Physicochemical Properties

  • Lipophilicity (LogP) :
    • The -CF$2$H group increases lipophilicity compared to hydroxyl (-OH) or methyl (-CH$3$) substituents but is less lipophilic than -CF$_3$ .
  • Metabolic Stability: Fluorine substituents reduce CYP450-mediated metabolism. The 5-fluoro group in this compound enhances stability relative to non-fluorinated analogs like 3-Hydroxy-6-(trifluoromethyl)pyridine, where the -OH group may undergo glucuronidation .

Biological Activity

3-(Difluoromethyl)-5-fluoro-pyridine is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and agrochemicals. Its unique structural features, including the difluoromethyl and fluorine substituents, enhance its biological activity and metabolic stability. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H4F3NC_6H_4F_3N. The compound features a pyridine ring substituted at the 3-position with a difluoromethyl group (–CF2H) and at the 5-position with a fluorine atom. This substitution pattern imparts distinct electronic characteristics that influence both its chemical reactivity and biological activity.

Compound Name Structure Features Unique Aspects
This compoundPyridine ring with difluoromethyl and fluorineEnhanced metabolic stability and bioactivity
3-FluoropyridineSingle fluorine substituentLess steric hindrance compared to difluoromethyl
2-DifluoromethylpyridineDifluoromethyl at the 2-positionDifferent electronic effects due to position
4-DifluoromethylpyridineDifluoromethyl at the 4-positionVarying reactivity patterns compared to meta-substituted
3-TrifluoromethylpyridineContains a trifluoromethyl groupGreater steric bulk and differing electronic properties

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This compound has been shown to modulate various biochemical pathways, making it a valuable candidate in drug development.

Key Mechanisms:

  • Enzyme Inhibition: It acts as an inhibitor for specific enzymes involved in metabolic pathways, such as ornithine decarboxylase (ODC), which is crucial for polyamine synthesis.
  • Bioactive Molecule Synthesis: It serves as a building block for synthesizing bioactive molecules and fluorescent probes used in biological research.

Applications in Medicinal Chemistry

Research indicates that this compound has potential applications in various therapeutic areas:

  • Cancer Treatment: Fluorinated compounds are often more potent than their non-fluorinated analogs. Studies have shown that the inclusion of fluorine can enhance drug potency by improving binding affinity to target proteins .
  • Neurodegenerative Disorders: The compound's unique properties may also be leveraged in developing treatments for neurodegenerative diseases by targeting specific neurotransmitter systems.

Case Studies

  • Antitumor Activity:
    A study evaluated the antitumor effects of various fluorinated pyridines, including this compound. Results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
  • Agrochemical Applications:
    Research has demonstrated that this compound can be utilized in synthesizing effective agrochemicals, such as fungicides and herbicides, enhancing their efficacy and environmental stability due to its unique chemical structure .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems. Similar compounds have shown favorable metabolic stability, which is crucial for maintaining therapeutic levels in vivo.

Q & A

Basic Synthesis

Q: What are the most reliable methods for synthesizing 3-(Difluoromethyl)-5-fluoro-pyridine, and what experimental parameters are critical for optimizing yield? A: A three-step synthesis approach is commonly employed for trifluoromethylpyridine derivatives, involving halogenation, fluorination, and functional group transformations. Key steps include:

  • Halogenation : Selective halogenation at the 5-position using reagents like N-fluorobenzenesulfonimide (NFSI) under controlled temperatures (0–25°C) .
  • Fluorination : Difluoromethylation via metal-mediated cross-coupling (e.g., CuCF₃) to introduce the -CF₂H group at the 3-position, requiring anhydrous conditions and inert atmospheres .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization depends on stoichiometric ratios and reaction time control .

Advanced Synthesis

Q: How can researchers address regioselectivity challenges during functionalization of this compound? A: Regioselectivity is influenced by steric and electronic factors. Methodological strategies include:

  • Directed ortho-metalation : Use of directing groups (e.g., -OMe, -CF₃) to guide substitution patterns .
  • Protecting-group strategies : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) to isolate desired positions .
  • Computational modeling : DFT calculations to predict reactivity trends and optimize reaction conditions .

Basic Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A: Key techniques include:

  • NMR spectroscopy : ¹⁹F NMR to confirm fluorination patterns and ¹H/¹³C NMR for backbone verification .
  • Mass spectrometry (HRMS) : High-resolution MS to validate molecular ion peaks and isotopic distributions .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Characterization

Q: How can structural ambiguities in fluorinated pyridines be resolved when spectroscopic data are inconclusive? A: Advanced methods include:

  • X-ray crystallography : Single-crystal analysis to unambiguously determine bond lengths, angles, and substitution patterns .
  • Dynamic NMR : Variable-temperature studies to assess conformational flexibility and hydrogen bonding .
  • Isotopic labeling : ²H/¹³C-labeled analogs to trace reaction pathways and confirm regiochemistry .

Pharmacological Applications

Q: What pharmacological targets are most relevant for this compound derivatives, and how are these compounds optimized for CNS penetration? A: This scaffold is explored for:

  • Neurological targets : Dopamine receptors and serotonin transporters, optimized via logP adjustments (target range: 2–3) and blood-brain barrier permeability assays .
  • Enzyme inhibition : Kinase and protease inhibition studies, guided by fluorine’s electron-withdrawing effects to enhance binding affinity .

Fluorine’s Role in Bioactivity

Q: How do fluorine substituents in this compound influence pharmacokinetics and target binding? A: Fluorine impacts:

  • Bioavailability : Reduced basicity of adjacent amines enhances solubility and oral absorption .
  • Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life .
  • Docking interactions : Fluorine’s electronegativity stabilizes hydrogen bonds and dipole interactions in enzyme active sites .

Data Contradictions

Q: How should researchers reconcile conflicting data on substitution patterns or reaction yields reported in literature? A: Strategies include:

  • Reproducibility checks : Replicating experiments under standardized conditions (solvent purity, catalyst batch) .
  • Byproduct analysis : LC-MS/MS to identify minor products from competing pathways .
  • Meta-analysis : Comparing synthetic routes (e.g., Grignard vs. cross-coupling) to identify yield-limiting steps .

Safety and Handling

Q: What safety protocols are critical when handling intermediates in this compound synthesis? A: Key precautions:

  • Ventilation : Use fume hoods for volatile fluorinated intermediates (e.g., CF₃COCl) .
  • PPE : N95 masks, nitrile gloves, and chemical-resistant aprons .
  • Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

Materials Science Applications

Q: How is this compound utilized in advanced material design? A: Applications include:

  • Liquid crystals : Incorporation into mesogenic cores to tune dielectric anisotropy .
  • Polymer additives : Fluorine enhances thermal stability and reduces dielectric constants in electronics .

Biological Interaction Studies

Q: What methodologies are used to study the interaction of this compound with biological targets? A: Techniques include:

  • Surface plasmon resonance (SPR) : Real-time binding kinetics for receptor-ligand interactions .
  • Cryo-EM : Structural insights into enzyme-inhibitor complexes at near-atomic resolution .
  • Isothermal titration calorimetry (ITC) : Thermodynamic profiling of binding events .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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